2,5-Dihydroxyterephthalonitrile (IUPAC name: 2,5-dihydroxybenzene-1,4-dicarbonitrile) is a planar aromatic compound with the molecular formula C₈H₄N₂O₂ and a molecular weight of 176.13 g/mol. Its structure consists of a benzene ring substituted with two hydroxyl (-OH) groups at the 2- and 5-positions and two nitrile (-CN) groups at the 1- and 4-positions (Figure 1).
Structural Analysis
Bonding: The electron-withdrawing nitrile groups induce partial positive charges on the aromatic ring, enhancing electrophilic substitution reactivity at the hydroxyl-bearing positions.
Tautomerism: The hydroxyl groups may participate in keto-enol tautomerism, though this is less pronounced compared to quinone derivatives like 2,5-dihydroxy-1,4-benzoquinone.
The synthesis of 2,5-dihydroxyterephthalonitrile remains underdeveloped compared to its carboxylic acid counterpart, 2,5-dihydroxyterephthalic acid (DHTA, CAS 610-92-4), which was first reported in the mid-20th century. Key milestones include:
2011: A patent (WO2012155368A1) detailed Grignard reagent-based methods for DHTA synthesis, suggesting adaptability for nitrile derivatives via cyanation reactions.
2017: Studies on MOFs using DHTA as a ligand highlighted the potential of nitrile-functionalized analogs for gas storage.
Significance in Organic and Materials Chemistry
2,5-Dihydroxyterephthalonitrile bridges organic synthesis and materials engineering:
Coordination Chemistry: The nitrile and hydroxyl groups enable chelation with transition metals (e.g., Zr, Ti), forming stable complexes for MOFs.
Polymer Science: As a monomer, it can undergo polycondensation to produce high-performance polymers with thermal stability and porosity.
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